(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one
CAS No.: 104903-79-9
Cat. No.: VC20754391
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104903-79-9 |
|---|---|
| Molecular Formula | C15H22O3 |
| Molecular Weight | 250.33 g/mol |
| IUPAC Name | (4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one |
| Standard InChI | InChI=1S/C15H22O3/c1-10-4-5-14(2,13(18)6-10)15(3)8-12(17)7-11(15)9-16/h6-7,13,16,18H,4-5,8-9H2,1-3H3/t13-,14-,15-/m0/s1 |
| Standard InChI Key | GGGYNDMJSLHHEM-KKUMJFAQSA-N |
| Isomeric SMILES | CC1=C[C@@H]([C@@](CC1)(C)[C@]2(CC(=O)C=C2CO)C)O |
| SMILES | CC1=CC(C(CC1)(C)C2(CC(=O)C=C2CO)C)O |
| Canonical SMILES | CC1=CC(C(CC1)(C)C2(CC(=O)C=C2CO)C)O |
Introduction
Molecular Formula and Weight
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Molecular Formula: C15H22O3
-
Molecular Weight: 250.33 g/mol
Structural Representation
The compound's structure includes multiple chiral centers and functional groups that define its reactivity and interaction with biological systems. The stereochemistry is critical for its biological activity.
| Feature | Description |
|---|---|
| IUPAC Name | (4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one |
| InChI | InChI=1S/C15H22O3/c1-10-4-5... |
| SMILES | CC1=C[C@@H](C@@(C)[C@]2(... |
Biological Significance
Research indicates that compounds like (4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one may exhibit various biological activities. The presence of hydroxyl groups suggests potential interactions with enzymes and receptors.
Sources and Occurrence
This compound has been isolated from fungal sources, particularly from species known for their mycotoxin production. The identification of such compounds in fungi raises questions about their ecological roles and potential applications in pharmacology.
Synthesis Approaches
The synthesis of chiral compounds like this one often involves asymmetric catalysis or multi-step organic reactions. Specific methodologies have been developed to enhance yield and selectivity towards desired stereoisomers.
Analytical Techniques
Characterization of this compound typically employs several analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determining structural features and purity |
| Mass Spectrometry | Confirming molecular weight |
| IR Spectroscopy | Identifying functional groups |
Research Findings
Recent studies have focused on the pharmacological potential of similar compounds derived from Fusarium species, highlighting their possible roles as bioactive agents in various therapeutic areas.
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